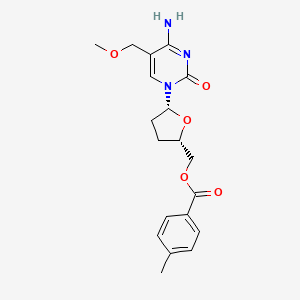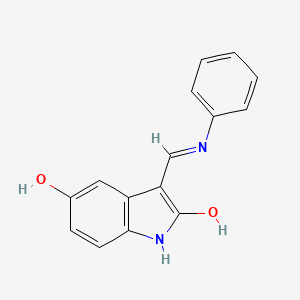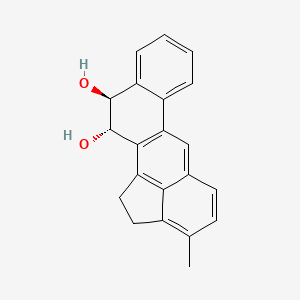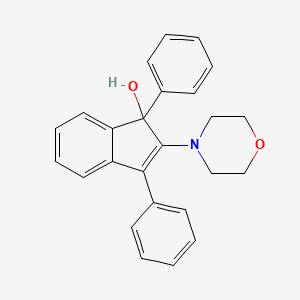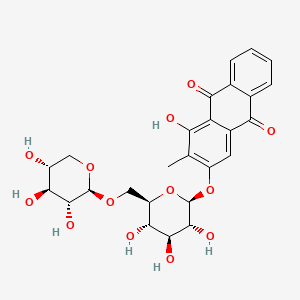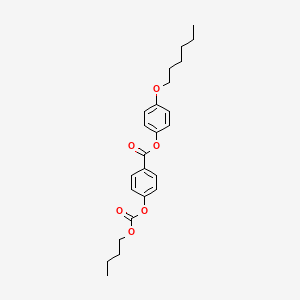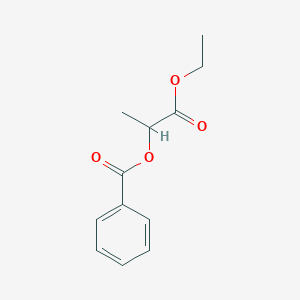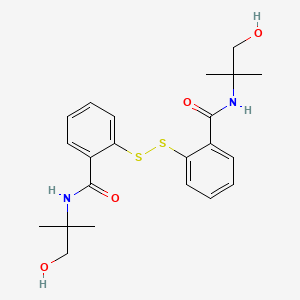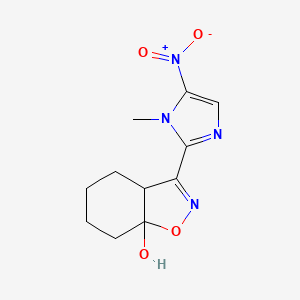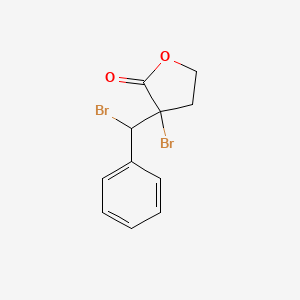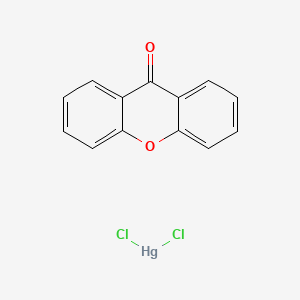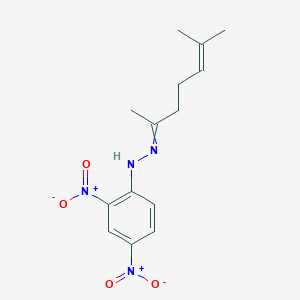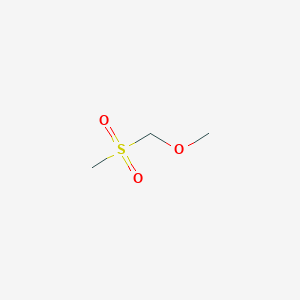
Methoxy(methylsulfonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(methylsulfonyl)methane is an organosulfur compound with the chemical formula C3H8O3S. It is a colorless, crystalline solid that features the sulfonyl functional group. This compound is known for its stability and resistance to decomposition at elevated temperatures. It occurs naturally in some plants and is present in small amounts in various foods and beverages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy(methylsulfonyl)methane can be synthesized through several methods. One common approach involves the reaction of methane with sulfuryl chloride in the presence of a radical initiator. This reaction produces methanesulfonyl chloride, which can then be further reacted with methanol to yield this compound .
Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by reaction with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methoxy(methylsulfonyl)methane has a wide range of applications in scientific research:
Mécanisme D'action
Methoxy(methylsulfonyl)methane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Cellular Mechanisms: It affects various cellular pathways, including those involved in apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Methoxy(methylsulfonyl)methane is often compared with other organosulfur compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds have similar anti-inflammatory and antioxidant properties, but this compound is more stable and less toxic.
Dimethyl sulfide: This compound is less stable and has a lower boiling point compared to this compound.
Dimethyl sulfate: It is highly toxic and used primarily as a methylating agent, whereas this compound is safer and used in dietary supplements.
This compound stands out due to its stability, safety profile, and wide range of applications in various fields.
Propriétés
Numéro CAS |
39213-24-6 |
|---|---|
Formule moléculaire |
C3H8O3S |
Poids moléculaire |
124.16 g/mol |
Nom IUPAC |
methoxy(methylsulfonyl)methane |
InChI |
InChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3 |
Clé InChI |
XMVHIXPXKJRKRE-UHFFFAOYSA-N |
SMILES canonique |
COCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




